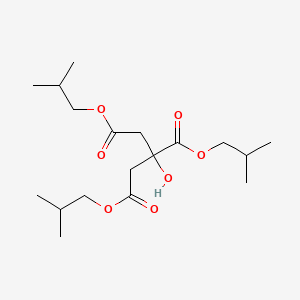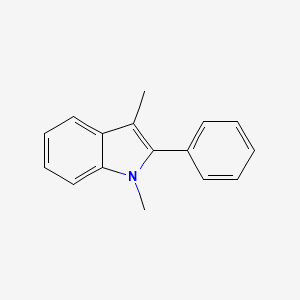
1,3-Dimethyl-2-phenylindole
Vue d'ensemble
Description
1,3-Dimethyl-2-phenylindole is an organic compound with a fused indole ring system. Its chemical structure consists of a central indole core (a bicyclic aromatic heterocycle) bearing two methyl groups at positions 1 and 3, as well as a phenyl group attached to position 2. The indole moiety imparts significant biological and synthetic relevance due to its presence in various natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of 1,3-dimethyl-2-phenylindole can be achieved through several methods. One notable approach involves a one-pot, three-component Fischer indolization–indole N-alkylation sequence . This process combines readily available building blocks, including aryl hydrazines, ketones, and alkyl halides, to generate densely substituted indole products. The protocol is rapid (total reaction time under 30 minutes), operationally straightforward, and generally high yielding. Researchers have successfully applied this method to synthesize a variety of 1,2,3-trisubstituted indoles .
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
1,3-Dimethyl-2-phenylindole has been explored in various chemical reactions and synthesis processes. Bailey et al. (1972) found that 1,3-dimethylindole reacts with arylsulphonyl azides to form 1,3-dimethyl-2-arylsulphonylaminoindoles, demonstrating its reactivity and potential in creating new compounds (Bailey, Buckley, & Warr, 1972). Guillon et al. (2019) synthesized 1H-3-{4-[(3-Dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole, showing its utility in creating molecules with potential antiprotozoal activity (Guillon et al., 2019).
Dyes and Pigments
1,3-Dimethyl-2-phenylindole is instrumental in the synthesis of various dyes and pigments. Seferoğlu et al. (2008) investigated hetarylazoindole dyes, obtained by coupling 1,3-dimethyl-2-phenylindole with other compounds, emphasizing its role in color chemistry (Seferoğlu, Ertan, Hökelek, & Şahin, 2008).
Drug Development
This compound also finds application in drug development. For instance, Fensome et al. (2008) discussed its use in the design and synthesis of progesterone receptor modulators, highlighting its potential in female healthcare (Fensome et al., 2008).
Molecular Studies
1,3-Dimethyl-2-phenylindole is used in various molecular studies. Erra-Balsells (1987) explored its mass spectral fragmentation patterns, which is crucial in understanding its chemical behavior and interactions (Erra-Balsells, 1987).
Propriétés
IUPAC Name |
1,3-dimethyl-2-phenylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-12-14-10-6-7-11-15(14)17(2)16(12)13-8-4-3-5-9-13/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINHHVCRUDHEHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360990 | |
| Record name | 1,3-dimethyl-2-phenylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2-phenylindole | |
CAS RN |
3558-28-9 | |
| Record name | 1,3-Dimethyl-2-phenyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3558-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-dimethyl-2-phenylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



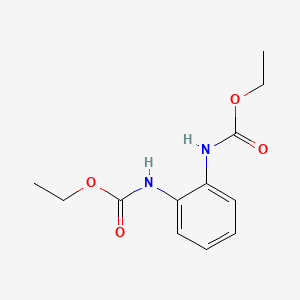
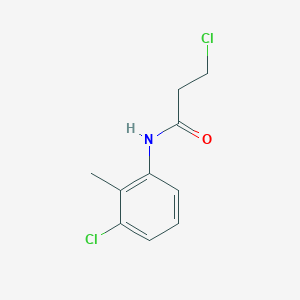
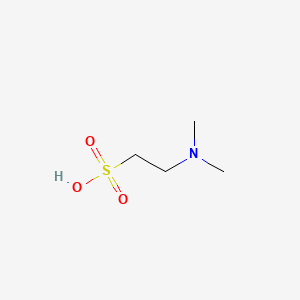
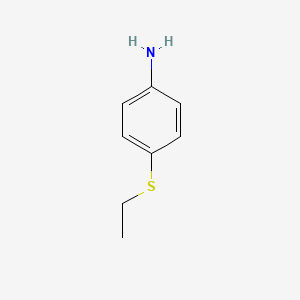
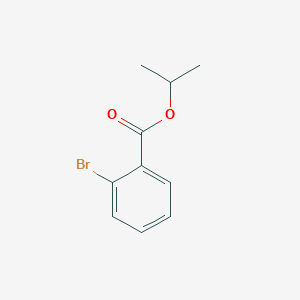
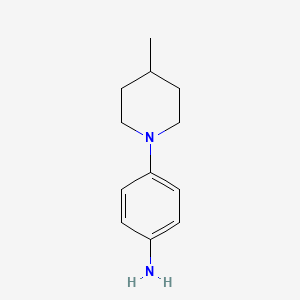
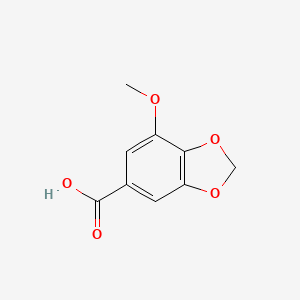
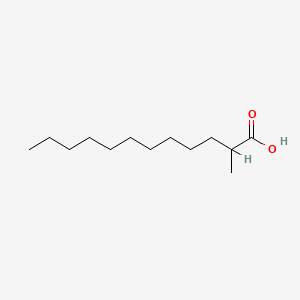
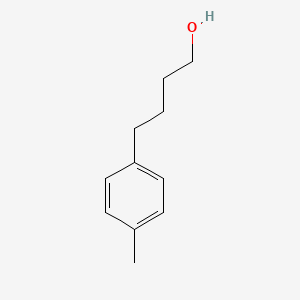
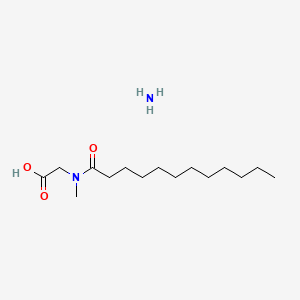

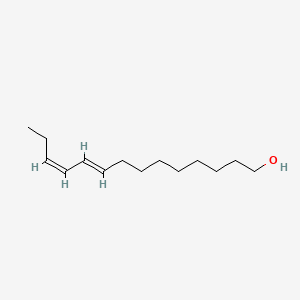
![alpha-[[(2-Hydroxyethyl)amino]methyl]benzyl alcohol](/img/structure/B1607368.png)
